

## Hebeirubescensin H: A Technical Overview for Drug Discovery Professionals

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Compound of Interest		
Compound Name:	Hebeirubescensin H	
Cat. No.:	B15591939	Get Quote

CAS Number: 887333-30-4 Molecular Formula: C20H28O7 Molecular Weight: 380.43 g/mol

## **Executive Summary**

**Hebeirubescensin H** is a diterpenoid natural product isolated from Isodon rubescens, a plant with a history in traditional medicine for treating inflammatory conditions and cancer. As a member of the diterpenoid class of compounds, **Hebeirubescensin H** holds potential for further investigation as a therapeutic agent. However, a comprehensive review of the scientific literature reveals a significant gap in specific experimental data pertaining to this particular compound. While related diterpenoids from Isodon rubescens have demonstrated cytotoxic and anti-inflammatory activities, detailed studies on **Hebeirubescensin H**'s mechanism of action, quantitative efficacy, and specific cellular signaling pathways are currently unavailable. This guide summarizes the existing knowledge on related compounds to provide a foundational understanding and to highlight critical areas for future research.

#### **Chemical and Physical Properties**

**Hebeirubescensin H** is classified as a diterpenoid, a class of organic chemicals composed of four isoprene units.[1] Its chemical structure is characterized by a complex polycyclic framework.



Property	Value	Source
CAS Number	887333-30-4	[2]
Molecular Formula	C20H28O7	[1][3]
Molecular Weight	380.43 g/mol	[1]
Alternate Synonyms	(1alpha,6beta,7alpha,14R,20R )-7,20-Epoxy-1,6,7,14,20- pentahydroxykaur-16-en-15- one	[1][3]

## Biological Activity of Related Diterpenoids from Isodon rubescens

Extensive research on the genus Isodon has revealed that its constituent diterpenoids possess a range of biological activities, most notably anticancer and anti-inflammatory effects.[4][5][6]

#### **Cytotoxic Activity**

Numerous diterpenoids isolated from Isodon rubescens have exhibited cytotoxic effects against a variety of human cancer cell lines. While specific IC<sub>50</sub> values for **Hebeirubescensin H** are not available in the published literature, studies on analogous compounds provide a basis for its potential anticancer activity. For instance, other diterpenoids from Isodon species have shown potent inhibitory activity against cancer cells, with some IC<sub>50</sub> values falling in the low micromolar range.[6]

Table of Cytotoxic Activities for Diterpenoids from Isodon Species (Illustrative) Note: This table presents data for related compounds and not for **Hebeirubescensin H**, for which specific data is not currently available.



Compound	Cancer Cell Line	IC50 (μM)	Reference
Oridonin	Human leukemia (HL- 60)	1.5	[6]
Ponicidin	Human lung carcinoma (A549)	2.3	[6]
Enmein	Human colon adenocarcinoma (HT- 29)	5.8	[6]

## **Anti-inflammatory Activity**

Certain diterpenoids from Isodon rubescens have demonstrated the ability to inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes.[5] This suggests a potential anti-inflammatory role for compounds within this class.

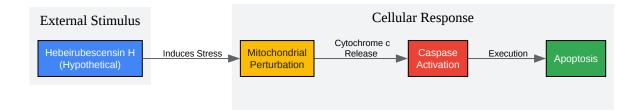
# Postulated Mechanism of Action: Induction of Apoptosis

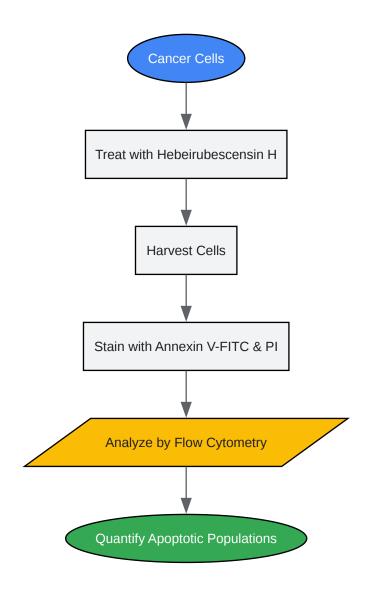
Based on the activities of related natural products, it is hypothesized that **Hebeirubescensin H** may exert its cytotoxic effects through the induction of apoptosis (programmed cell death). The general mechanism of apoptosis induction by many anticancer agents involves the activation of intrinsic or extrinsic pathways, culminating in the activation of caspases and the systematic dismantling of the cell.

#### **Potential Signaling Pathways**

While no specific signaling pathways have been elucidated for **Hebeirubescensin H**, research on other natural product anticancer agents points to several key pathways that could be involved. These include, but are not limited to, the PI3K/Akt/mTOR pathway and the Notch signaling pathway.







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